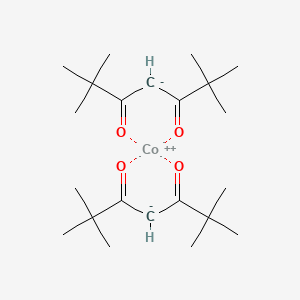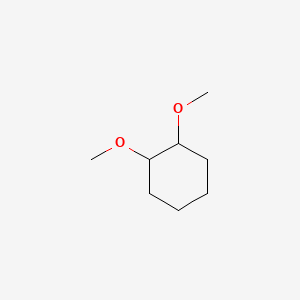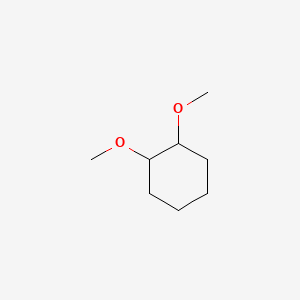![molecular formula C7H14O6 B12323724 6-Deoxy-L-[1-13C]fucose](/img/no-structure.png)
6-Deoxy-L-[1-13C]fucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Deoxy-L-[1-13C]fucose is a labeled form of L-fucose, a deoxyhexose sugar that is a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells . The compound is distinguished by the presence of a carbon-13 isotope at the first carbon position, making it useful in various scientific studies, particularly those involving metabolic pathways and molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-L-[1-13C]fucose typically involves the incorporation of the carbon-13 isotope into the fucose molecule. One common method is the enzymatic conversion of L-fucose to L-fuculose using L-fucose isomerase, followed by further chemical or enzymatic steps to introduce the carbon-13 isotope .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches, including the use of genetically engineered microorganisms that can incorporate the carbon-13 isotope during the biosynthesis of fucose . This method ensures high yield and purity of the labeled compound.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Deoxy-L-[1-13C]fucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized by L-fucose dehydrogenase in the presence of NADP+ to form L-fucono-1,5-lactone.
Reduction: The reduction of GDP-4-keto-6-deoxy-L-galactose to GDP-L-fucose involves NADPH.
Substitution: Fucosylation reactions where fucose is transferred to glycan structures by fucosyltransferases.
Common Reagents and Conditions:
Oxidation: NADP+ and L-fucose dehydrogenase.
Reduction: NADPH and specific reductases.
Substitution: Fucosyltransferases and GDP-fucose.
Major Products:
Oxidation: L-fucono-1,5-lactone.
Reduction: GDP-L-fucose.
Substitution: Fucosylated glycans and glycolipids.
Applications De Recherche Scientifique
6-Deoxy-L-[1-13C]fucose has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Deoxy-L-[1-13C]fucose involves its incorporation into glycan structures through the action of fucosyltransferases. These enzymes transfer fucose from GDP-fucose to specific acceptor molecules, modifying their function and interactions . Fucosylated glycans play crucial roles in various biological processes, including cell signaling, immune response, and pathogen recognition .
Similar Compounds:
L-Fucose: The natural form of the sugar without the carbon-13 isotope.
6-Deoxy-L-galactose: Another deoxyhexose sugar with similar structural features.
Uniqueness: this compound is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable in research applications requiring precise tracking and analysis of metabolic pathways .
Propriétés
Formule moléculaire |
C7H14O6 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O6/c1-3-4(9)5(10)6(11)7(12,2-8)13-3/h3-6,8-12H,2H2,1H3 |
Clé InChI |
QGDAKKGEZOUGCL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(19-Fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12323681.png)
![(3R,4S,5S,6R,7R,9R,11Z,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B12323693.png)

![(2E)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12323702.png)

![11,14,14-Trimethyl-5-(2,4,6-trimethylphenyl)-9-oxa-5,6-diaza-3-azoniatetracyclo[9.2.1.02,10.03,7]tetradeca-3,6-diene;tetrafluoroborate](/img/structure/B12323710.png)
![Methyl 5-ethoxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12323718.png)
